The Structural Elucidation of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride: A Comprehensive Analytical Whitepaper
The Structural Elucidation of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride: A Comprehensive Analytical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.
Executive Summary & Molecular Architecture
The synthesis and characterization of piperazine-containing heterocyclic compounds represent a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active pharmacophores[1]. 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (Formula: C8H17N3O⋅2HCl ) is a highly polar, water-soluble amide derivative. Structurally, it comprises a 4-methylpiperazine core linked via an amide bond at the N1 position to an L-alanyl moiety. The molecule exists as a dihydrochloride salt, meaning both the primary amine of the amino acid residue and the tertiary amine of the piperazine ring are protonated under physiological and standard analytical conditions.
Elucidating this structure requires a synergistic, multidimensional analytical approach[1]. Because the molecule contains a chiral center, a basic tertiary amine, a primary amine salt, and an amide linkage with restricted rotation, standard 1D techniques are insufficient. This whitepaper details the causal logic and self-validating protocols required to unambiguously confirm its structural identity, connectivity, and stereochemistry.
Fig 1. Multidimensional analytical workflow for 4-Methyl-1-(L-alanyl)-piperazine 2HCl elucidation.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics
To establish the elemental composition, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for polar, salt-form piperazine derivatives[2].
Causality in Technique Selection: ESI is a "soft" ionization technique. Hard ionization (like Electron Impact) would obliterate the fragile amide bond and the aliphatic chains. ESI-TOF (Time-of-Flight) allows for the detection of the intact protonated free base [M+H]+ while providing sub-5 ppm mass accuracy, which is critical for differentiating isobaric interferences[2].
Upon collision-induced dissociation (CID) in MS/MS mode, protonated piperazine amides follow predictable fragmentation pathways[3]. The most labile bond is the amide linkage. Cleavage yields a 4-methylpiperazine fragment and an alanyl acylium ion. The acylium ion further degrades via the neutral loss of carbon monoxide ( CO ).
Fig 2. Proposed ESI-MS/MS collision-induced fragmentation pathway for the protonated molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (1D and 2D) provides the definitive proof of atomic connectivity[4]. For 4-Methyl-1-(L-alanyl)-piperazine 2HCl, solvent selection is critical.
Causality in Solvent Selection: While the salt is highly soluble in D2O , deuterium exchange will mask the critical NH3+ and NH+ protons. Therefore, anhydrous DMSO-d6 is utilized. DMSO-d6 slows proton exchange sufficiently to observe the broad singlets of the protonated amines, confirming the dihydrochloride state.
1H and 13C NMR Signatures
The amide bond in piperazine derivatives possesses partial double-bond character due to resonance. This restricts rotation around the N1−C=O bond on the NMR timescale at room temperature[5]. Consequently, the piperazine CH2 protons split into complex, non-equivalent multiplets rather than simple triplets.
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L-Alanyl Moiety: The chiral α -carbon proton appears as a distinct quartet (or complex multiplet due to NH3+ coupling) shifted downfield ( ∼4.5 ppm ) due to the electron-withdrawing carbonyl and protonated amine. The adjacent methyl group is a sharp doublet ( ∼1.4 ppm ).
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Piperazine Core: The N4-methyl group appears as a singlet, pushed downfield ( ∼2.8 ppm ) due to the protonation of the N4 tertiary amine.
2D NMR (COSY & HMBC) Connectivity
To definitively prove that the L-alanyl group is attached to the piperazine ring (and not existing as an unreacted mixture), Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the piperazine N1-CH2 protons and the alanyl carbonyl carbon ( ∼168 ppm ) confirms the covalent amide linkage[5].
Fig 3. Key 2D NMR (COSY and HMBC) correlations establishing the L-alanyl to piperazine linkage.
Quantitative Data Summary
The following table synthesizes the expected quantitative analytical data required to validate the structure of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.
| Analytical Technique | Parameter / Signal | Expected Value / Assignment | Structural Significance |
| HRMS (ESI-TOF) | [M+H]+ Exact Mass | 172.1445 m/z ( ±5 ppm ) | Confirms free base formula C8H17N3O |
| HRMS (MS/MS) | Primary Fragments | 101.09 m/z,72.04 m/z | Confirms amide linkage cleavage |
| 1 H NMR ( DMSO-d6 ) | δ 1.40 ppm (3H, d, J=7 Hz) | Alanyl −CH3 | Confirms alanine side chain |
| 1 H NMR ( DMSO-d6 ) | δ 2.80 ppm (3H, s) | Piperazine N-CH3 | Confirms N-methylation |
| 1 H NMR ( DMSO-d6 ) | δ 8.5 ppm (3H, br s) | −NH3+ | Confirms primary amine salt |
| 13 C NMR ( DMSO-d6 ) | δ 168.5 ppm | Amide C=O | Confirms carbonyl environment |
| FT-IR (ATR) | 1640−1660 cm−1 | Amide I Band ( C=O stretch) | Validates tertiary amide presence |
| FT-IR (ATR) | 2800−3000 cm−1 (Broad) | N-H+ / C-H stretching | Characteristic of amine hydrochlorides |
Standardized Experimental Protocols
To ensure a self-validating system, the following protocols must be strictly adhered to. Every step is designed to eliminate false positives (e.g., unreacted starting materials mimicking the final product).
Protocol A: NMR Sample Preparation & Acquisition
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Desiccation: Dry 15 mg of the 4-Methyl-1-(L-alanyl)-piperazine 2HCl sample under high vacuum at 40∘C for 12 hours to remove hygroscopic water, which would otherwise obscure the DMSO-d6 spectrum.
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Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.
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1D Acquisition: Acquire the 1H spectrum at 400 MHz (minimum) using a 30∘ pulse angle, 16 scans , and a relaxation delay (D1) of 2 seconds .
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2D HMBC Acquisition: Acquire the HMBC spectrum optimized for long-range nJCH couplings ( 8 Hz ). Ensure the spectral window covers 0−12 ppm in F2 ( 1H ) and 0−200 ppm in F1 ( 13C ).
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Validation: Check for the absence of a free carboxylic acid peak ( ∼12 ppm ) to rule out unreacted L-alanine.
Protocol B: Chiral HPLC for Stereochemical Verification
Because NMR and MS cannot distinguish between D- and L-alanine derivatives without chiral derivatization, Chiral HPLC is mandatory.
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Column Selection: Utilize a Daicel Chiralpak® IG column ( ).
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Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine ( 80:20:0.1 v/v/v ). Causality: Diethylamine suppresses the ionization of the basic piperazine nitrogens, preventing peak tailing.
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Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Inject .
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Detection: Monitor UV absorbance at 210 nm (amide bond absorbance).
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Validation: Spike the sample with a known racemic standard (D/L-alanyl-piperazine). A single peak confirms enantiomeric purity (L-isomer), whereas peak splitting indicates racemization during synthesis.
References
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Haramaya University Institutional Repository. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1,4-DISUBSTITUTED PIPERAZINE DERIVATIVES. HrU-IR.[Link]
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ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link]
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Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. AUrora.[Link]
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Taylor & Francis. Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]
